Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate
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Overview
Description
Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is part of the cyclopenta[c]pyridine family, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine. The reaction is catalyzed by triethylamine and proceeds through a series of intermediate steps, including the formation of cyanothioacetamide and subsequent Knoevenagel condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in aqueous conditions at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include oxidized analogues, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors for metal surfaces.
Mechanism of Action
The mechanism of action of Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar core structure but differs in functional groups.
Cyclopenta[b]thieno[3,2-e]pyridines: Contains a sulfur atom in the ring, leading to different chemical properties.
Cyclopenta[b]pyridin-5-one analogues: Formed through oxidation reactions and have distinct chemical reactivity.
Uniqueness
Methyl 3-Amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H12N2O2/c1-14-10(13)8-7-4-2-3-6(7)5-12-9(8)11/h5H,2-4H2,1H3,(H2,11,12) |
InChI Key |
IBJMLGMDVCATGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCC2=CN=C1N |
Origin of Product |
United States |
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